rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1329836-09-0
VCID: VC0139291
InChI: InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H/i12D2,13D2,16D;
SMILES: CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl
Molecular Formula: C20H33ClN2O4
Molecular Weight: 405.975

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride

CAS No.: 1329836-09-0

Cat. No.: VC0139291

Molecular Formula: C20H33ClN2O4

Molecular Weight: 405.975

* For research use only. Not for human or veterinary use.

rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride - 1329836-09-0

Specification

CAS No. 1329836-09-0
Molecular Formula C20H33ClN2O4
Molecular Weight 405.975
IUPAC Name N-[3-butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Standard InChI InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H/i12D2,13D2,16D;
Standard InChI Key NOQLJJJTTFSZOV-SWNQEQABSA-N
SMILES CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator